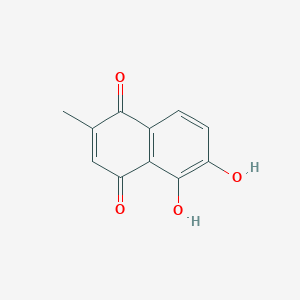
6-Hydroxy plumbagin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy plumbagin, also known as 5-hydroxy-2-methyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is primarily derived from the roots of the plant Plumbago zeylanica and belongs to the Plumbaginaceae family. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy plumbagin typically involves the oxidation of 2-methyl-1,4-naphthoquinone. One common method is the use of potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the extraction from the roots of Plumbago zeylanica. The roots are harvested, dried, and subjected to solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy plumbagin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of quinones and hydroquinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones.
Aplicaciones Científicas De Investigación
6-Hydroxy plumbagin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of
Propiedades
Fórmula molecular |
C11H8O4 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5,6-dihydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-5-4-8(13)9-6(10(5)14)2-3-7(12)11(9)15/h2-4,12,15H,1H3 |
Clave InChI |
HWWWTOHAFWXPCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




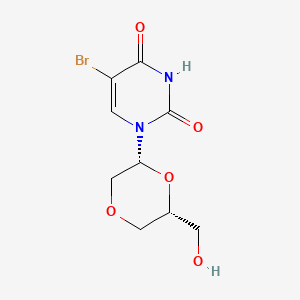
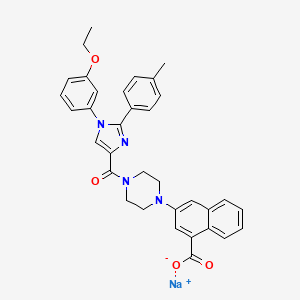
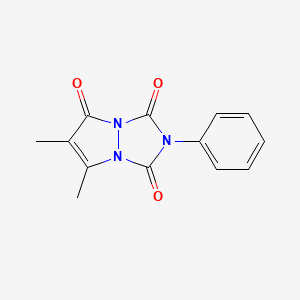
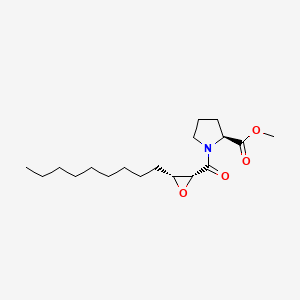
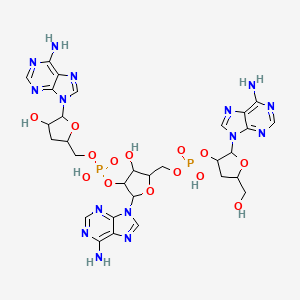
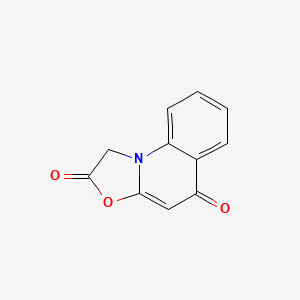

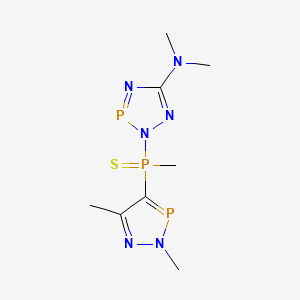

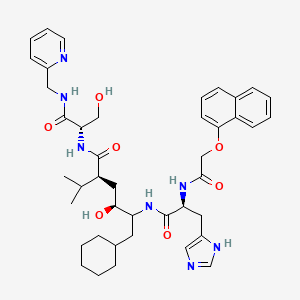
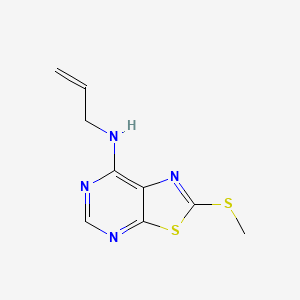
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
